Superior Metabolic Rate for CYP2C19 Compared to Alternative Fluorescent Substrates
In a head-to-head comparison of multiple fluorogenic probes for nine CYP isoforms, 3-cyano-7-ethoxycoumarin (CEC) was selected as the optimal substrate for CYP2C19 based on the criterion of 'highest metabolic rates' among the tested candidates [1]. This empirical selection directly demonstrates that CEC yields a superior signal-to-noise ratio compared to other fluorometric substrates evaluated for this specific isoform. While the study did not publish the full dataset of rejected compounds, the explicit selection criteria confirm that CEC outperformed other in-class probes for CYP2C19 activity measurement.
| Evidence Dimension | Metabolic rate (fluorometric signal generation) |
|---|---|
| Target Compound Data | Selected for 'highest metabolic rates' |
| Comparator Or Baseline | Other tested fluorescence probes (e.g., dibenzylfluorescein, 7-methoxy-4-trifluoromethylcoumarin, 7-ethoxy-4-trifluoromethylcoumarin) for CYP2C19 |
| Quantified Difference | Not provided; selection based on optimal performance ranking. |
| Conditions | Intact cells expressing recombinant human CYP2C19; substrate incubation followed by fluorimetric quantification of 3-cyano-7-hydroxycoumarin. |
Why This Matters
Procurement of CEC ensures the highest assay sensitivity and dynamic range for CYP2C19 inhibition screening, directly reducing the risk of false negatives in drug safety assessments.
- [1] Donato, M. T., Jiménez, N., Castell, J. V., & Gómez-Lechón, M. J. (2004). Fluorescence-based assays for screening nine cytochrome P450 (P450) activities in intact cells expressing individual human P450 enzymes. Drug Metabolism and Disposition, 32(7), 699-706. View Source
